molecular formula C10H5ClN2O B3024798 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 61338-25-8

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3024798
CAS No.: 61338-25-8
M. Wt: 204.61 g/mol
InChI Key: UFCSVGOSWWHTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2O and its molecular weight is 204.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities . They have been used in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+ . This suggests that 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may interact with its targets in a similar manner.

Biochemical Pathways

8-hydroxyquinolines have been found to exhibit antimicrobial, anticancer, and antifungal effects . This suggests that they may affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The molecular weight of the compound is 2046125 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

8-hydroxyquinolines have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound may have similar effects.

Properties

IUPAC Name

8-chloro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCSVGOSWWHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640889
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-25-8
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 4
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 5
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 6
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.